molecular formula C9H9ClO3 B108687 3,5-Dimethoxybenzoyl chloride CAS No. 17213-57-9

3,5-Dimethoxybenzoyl chloride

Cat. No.: B108687
CAS No.: 17213-57-9
M. Wt: 200.62 g/mol
InChI Key: FTHPLWDYWAKYCY-UHFFFAOYSA-N
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Description

3,5-Dimethoxybenzoyl chloride is an organic compound with the molecular formula C9H9ClO3. It is a derivative of benzoyl chloride, where two methoxy groups are substituted at the 3 and 5 positions of the benzene ring. This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical reactions.

Scientific Research Applications

3,5-Dimethoxybenzoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: Utilized in the synthesis of drug molecules and active pharmaceutical ingredients.

    Material Science: Employed in the preparation of polymers and advanced materials.

    Chemical Kinetics: Studied for its reaction mechanisms and kinetics in various solvents

Safety and Hazards

3,5-Dimethoxybenzoyl chloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethoxybenzoyl chloride can be synthesized from 3,5-dimethoxybenzoic acid. The common method involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride (SOCl2) in the presence of a catalyst such as N,N-dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures (around 50°C) for several hours to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethoxybenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Addition Reactions: It can undergo addition reactions with alkynes in the presence of catalysts like aluminum chloride (AlCl3).

    Hydrolysis: It hydrolyzes in the presence of water to form 3,5-dimethoxybenzoic acid.

Common Reagents and Conditions:

    Thionyl Chloride (SOCl2): Used in the synthesis from 3,5-dimethoxybenzoic acid.

    Aluminum Chloride (AlCl3): Used as a catalyst in addition reactions.

    Water: Used in hydrolysis reactions.

Major Products Formed:

    Amides and Esters: Formed from substitution reactions with amines and alcohols.

    3,5-Dimethoxybenzoic Acid: Formed from hydrolysis.

Comparison with Similar Compounds

    3,4-Dimethoxybenzoyl Chloride: Similar structure but with methoxy groups at the 3 and 4 positions.

    3,5-Dimethylbenzoyl Chloride: Similar structure but with methyl groups instead of methoxy groups.

    3,5-Dimethoxybenzoic Acid: The acid form of 3,5-dimethoxybenzoyl chloride.

Uniqueness: this compound is unique due to the presence of methoxy groups at the 3 and 5 positions, which significantly influence its chemical reactivity and properties. The electron-donating effect of the methoxy groups enhances its reactivity in nucleophilic substitution and addition reactions compared to its analogs .

Properties

IUPAC Name

3,5-dimethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9ClO3/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHPLWDYWAKYCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80938094
Record name 3,5-Dimethoxybenzoyl chloride
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Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17213-57-9
Record name 3,5-Dimethoxybenzoyl chloride
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Record name 3,5-Dimethoxybenzoyl chloride
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Record name 17213-57-9
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Record name 3,5-Dimethoxybenzoyl chloride
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Record name 3,5-dimethoxybenzoyl chloride
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Synthesis routes and methods

Procedure details

72.9 g of 3,5-dimethoxybenzoic acid are suspended in 320 ml of toluene, and 2 drops of dimethylformamide are added thereto. The suspension is heated to 50°. 40 ml of thionyl chloride are added dropwise at that temperature within a period of 10 minutes. The whole is then heated to 90° (vigorous evolution of gas) and stirred for 2 hours. The reaction mixture is cooled and concentrated by evaporation in a rotary evaporator. After the addition of toluene, the whole is again concentrated by evaporation. The oily residue is dried for 15 minutes under a high vacuum. 3,5-dimethoxybenzoyl chloride is thus obtained.
Quantity
72.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
320 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the presence and position of methoxy groups influence the reactivity of 3,5-dimethoxybenzoyl chloride?

A1: The reactivity of this compound is significantly influenced by the inductive and resonance effects of the two methoxy substituents. Research suggests that in the absence of a para-methoxy substituent, the inductive effect of the two meta-methoxy groups dominates [, ]. This effect leads to a dual reaction mechanism during solvolysis, with the pathway (unimolecular or bimolecular) depending on the solvent's electrophilic/nucleophilic character []. Comparatively, the presence of a para-methoxy substituent, as in 3,4-dimethoxybenzoyl chloride, results in a predominant resonance effect, favoring a unimolecular solvolysis pathway []. Theoretical calculations using Density Functional Theory (DFT) support these observations, revealing a higher activation energy for the fragmentation of the this compound radical anion compared to the 2,6-dimethoxybenzoyl chloride isomer []. This difference highlights the impact of methoxy group positioning on reactivity.

Q2: How can computational chemistry be used to understand the reactivity of this compound?

A2: Computational methods, particularly DFT calculations, provide valuable insights into the reactivity of this compound []. By studying the energy of frontier molecular orbitals (specifically the LUMO), researchers can estimate electron affinities and predict the ease of radical anion formation []. Furthermore, analyzing the spin density distribution and calculating the activation energy (Ea) for C(O)Cl bond fragmentation in the radical anion helps explain the observed reactivity differences between isomers []. This information is crucial for understanding the reaction mechanism and predicting the outcomes of reactions involving this compound.

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